
(Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid
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Overview
Description
(Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid is a useful research compound. Its molecular formula is C21H20N2O3S2 and its molecular weight is 412.52. The purity is usually 95%.
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Biological Activity
(Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The compound belongs to the thioxothiazolidinone family, which has been studied for various pharmacological properties including antibacterial, antifungal, and anti-inflammatory effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 348.43 g/mol
- Structural Features : The compound features a thioxothiazolidinone core, which is known for its bioactive properties, and a benzoic acid moiety that may enhance its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thioxothiazolidinones exhibit potent antimicrobial properties. For instance, a related compound was shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against various strains, including Enterococcus cloacae and Escherichia coli .
Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
E. cloacae | 0.004 | 0.008 |
E. coli | 0.030 | 0.060 |
Staphylococcus aureus | 0.020 | 0.040 |
Bacillus cereus | 0.015 | 0.030 |
These findings suggest that the thioxothiazolidinone scaffold may be a promising candidate for developing new antimicrobial agents.
The mechanism by which this compound exerts its biological effects may involve the inhibition of key bacterial enzymes such as MurB, which is crucial for bacterial cell wall synthesis . This inhibition can lead to cell lysis and death in susceptible bacteria.
Anticancer Activity
In addition to antimicrobial effects, thioxothiazolidinone derivatives have shown potential anticancer activity by inhibiting specific cancer-related pathways. For example, compounds derived from this class have been investigated for their ability to inhibit tyrosyl-DNA phosphodiesterase (Tdp1), an enzyme involved in DNA repair mechanisms . The inhibition of Tdp1 can sensitize cancer cells to chemotherapy by preventing DNA repair.
Case Studies
- Inhibition of Tdp1 : A study identified a related thioxothiazolidinone as a submicromolar inhibitor of Tdp1 with an IC50 value of 0.87 μM . This suggests that similar compounds may possess significant anticancer properties.
- Cytotoxicity Assays : In vitro studies have shown that certain thioxothiazolidinones induce apoptosis in cancer cell lines, making them candidates for further development as anticancer therapeutics.
Toxicity and Safety Profile
While exploring the biological activity of this compound, it is crucial to assess its toxicity profile. Preliminary studies indicate moderate toxicity levels in aquatic models such as Daphnia magna, underscoring the need for comprehensive toxicological evaluations before clinical application .
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds with thiazolidinone scaffolds exhibit significant antibacterial properties. For instance, studies on similar thiazolidinones have shown their effectiveness against various bacterial strains, including Salmonella enterica and Escherichia coli. The mechanism often involves the inhibition of bacterial protein synthesis or interference with cell wall synthesis, making these compounds valuable in the fight against resistant bacterial strains .
Anticancer Properties
Thiazolidinones have been investigated for their anticancer activities. The compound's ability to induce apoptosis in cancer cells has been documented. For example, related thiazolidinone derivatives have demonstrated cytotoxic effects on human cancer cell lines by promoting cell cycle arrest and apoptosis through various signaling pathways . The diethylamino substituent may enhance cellular uptake, contributing to its efficacy.
Inhibition of Type III Secretion System (T3SS)
The T3SS is a critical virulence factor in many pathogenic bacteria. Compounds similar to (Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid have been shown to inhibit this system effectively. This inhibition can prevent the translocation of virulence factors into host cells, thereby reducing pathogenicity .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of a series of thiazolidinone derivatives against Salmonella enterica. Among the tested compounds, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 1 μg/mL, indicating potent activity. The structure-activity relationship (SAR) suggested that modifications at the diethylamino position significantly influenced antibacterial potency .
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that certain thiazolidinone derivatives led to a reduction in cell viability by over 70% at concentrations as low as 10 μM. Mechanistic studies indicated that these compounds induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Data Table: Summary of Applications
Properties
IUPAC Name |
4-[(Z)-[3-[4-(diethylamino)phenyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-3-22(4-2)16-9-11-17(12-10-16)23-19(24)18(28-21(23)27)13-14-5-7-15(8-6-14)20(25)26/h5-13H,3-4H2,1-2H3,(H,25,26)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVCXTCRKZYGND-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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